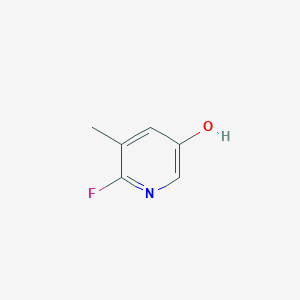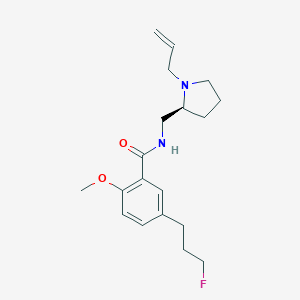
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide typically involves the reaction of oxazolidin-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed.
Major Products Formed
Scientific Research Applications
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-one: The parent compound, which lacks the carbamoylmethyl and ethyl groups.
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.
Uniqueness
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbamoylmethyl group enhances its reactivity in synthetic applications, while the ethyl group influences its pharmacokinetic properties .
Properties
CAS No. |
172514-87-3 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChI Key |
AGRAMZUKFLBFQW-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=O)N |
Canonical SMILES |
CCC1COC(=O)N1CC(=O)N |
Synonyms |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)








